Product packaging for Norgnoscopine(Cat. No.:CAS No. 36017-64-8)

Norgnoscopine

Cat. No.: B030841
CAS No.: 36017-64-8
M. Wt: 399.4 g/mol
InChI Key: ZPSPOYAHTOQXBP-SJORKVTESA-N
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Description

Norgnoscopine, also known as N-Nornoscopine, is a naturally occurring benzylisoquinoline alkaloid found in the Papaveraceae family, closely related to the more well-known alkaloid, noscapine. This compound is of significant interest in pharmacological and biochemical research due to its structural properties and biological activity. Unlike its parent compound, noscapine, this compound lacks the N-methyl group, which alters its physicochemical characteristics and interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO7 B030841 Norgnoscopine CAS No. 36017-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPOYAHTOQXBP-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577352
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36017-64-8
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Norgnoscopine

Investigating Synthetic Routes for Norgnoscopine and Analogues

The synthesis of this compound, which is N-desmethylnoscapine, and its analogues can be approached through both classical and advanced synthetic strategies. These methods often draw from the extensive body of work on the synthesis of isoquinoline (B145761) alkaloids.

Classical Organic Synthesis Approaches to this compound

Classical approaches to the synthesis of the this compound scaffold often involve the construction of the isoquinoline core followed by the annulation of the phthalide (B148349) moiety. Key classical reactions for the synthesis of the isoquinoline skeleton include the Bischler-Napieralski and Pictet-Spengler reactions. mdpi.comnumberanalytics.com

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456) intermediate. mdpi.comacs.org This intermediate can then be further elaborated to introduce the necessary substituents for the this compound structure.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. mdpi.comclockss.org

A more direct classical approach to the phthalideisoquinoline skeleton, and by extension this compound, is the condensation of a cotarnine (B190853) derivative with a meconin (B138656) derivative . researchgate.net A total synthesis of (±)-α-noscapine was achieved through the condensation of a 3-trimethylsilyl-meconin derivative with an iodized salt of a cotarnine derivative as a key step. researchgate.net this compound can be conceptually synthesized by starting with the appropriate N-demethylated isoquinoline precursor. A historical synthesis involved the isolation of a mixture of α- and β-norgnoscopine, which were then methylated to form α- and β-gnoscopine. scribd.com

Table 1: Overview of Classical Synthetic Approaches to the Isoquinoline Core
ReactionDescriptionRelevance to this compound Synthesis
Bischler-Napieralski ReactionCyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline.Formation of the core isoquinoline structure.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline.Direct synthesis of the tetrahydroisoquinoline moiety.
Condensation of Cotarnine and Meconin DerivativesDirect formation of the phthalideisoquinoline skeleton.A key strategy for the total synthesis of the parent compound, noscapine (B1679977), adaptable for this compound. researchgate.net

Advanced Synthetic Strategies for this compound

More contemporary synthetic strategies leverage modern catalytic methods to improve efficiency and selectivity. These include transition metal-catalyzed reactions and asymmetric synthesis techniques.

Palladium-catalyzed carbonylation has been employed in a divergent route for the synthesis of phthalideisoquinoline alkaloids. nih.gov This method involves the carbonylation of a 1-(2'-bromo-α-hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative to construct the phthalide ring. nih.gov

Photoredox catalysis combined with copper catalysis has been developed for the one-step construction of the phthalide isoquinoline skeleton, enabling the efficient synthesis of N-aryl phthalide isoquinolines. rsc.org This approach represents a significant advancement in the synthesis of this class of compounds.

A synthetic pathway towards a noscapine analogue utilized a Wittig reaction to couple two key fragments, followed by a Sharpless asymmetric dihydroxylation to introduce the stereochemistry of the phthalide ring. oncotarget.com This strategy highlights the use of powerful modern reactions to achieve stereocontrol.

Regio- and Stereochemical Control in this compound Synthesis

The synthesis of this compound presents significant challenges in controlling both regiochemistry and stereochemistry, as the molecule contains two stereogenic centers.

Analysis of Regioisomeric and Stereoisomeric Outcomes

The condensation reactions used to form the phthalideisoquinoline skeleton can lead to a mixture of diastereomers, namely the α- and β-isomers, which differ in the relative stereochemistry at the C1 and C9 positions. For instance, early synthetic work on this compound reported the isolation of a mixture of α- and β-norgnoscopine. scribd.com Furthermore, a re-investigation of a gnoscopine (B1214587) synthesis detected the formation of an unnatural regioisomer, highlighting the complexities in controlling the reaction's regioselectivity. scribd.com The separation of these isomers often requires chromatographic techniques.

Development of Enantioselective and Diastereoselective Methods

Significant efforts have been directed towards the development of methods that allow for the selective synthesis of a single stereoisomer.

Diastereoselective reductions of 3,4-dihydroisoquinoline intermediates are a common strategy to control the stereochemistry at the C1 position. acs.org The use of chiral reducing agents or chiral catalysts in this step is crucial for achieving high enantioselectivity. acs.org

The use of chiral auxiliaries has also been explored to induce stereoselectivity. For example, in the Pictet-Spengler reaction, a chiral auxiliary attached to the nitrogen atom can direct the cyclization to favor one diastereomer. acs.org Similarly, the Petasis reaction coupled with a Pomeranz-Fritsch-Bobbitt cyclization has been used for the diastereoselective synthesis of C-1 substituted tetrahydroisoquinoline derivatives. mdpi.com

Asymmetric catalysis offers a powerful tool for enantioselective synthesis. The Sharpless asymmetric dihydroxylation, as mentioned earlier, is a prime example of how a catalytic asymmetric reaction can be used to set a key stereocenter in the synthesis of noscapine analogues. oncotarget.com Iridium-catalyzed enantioselective hydrogenation of isoquinolines is another modern method for preparing chiral tetrahydroisoquinoline motifs. acs.org

Table 2: Strategies for Stereochemical Control in Isoquinoline Alkaloid Synthesis
MethodDescriptionApplication
Diastereoselective ReductionReduction of a prochiral dihydroisoquinoline intermediate using chiral reagents or catalysts. acs.orgControl of the C1 stereocenter.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. acs.orgInducing diastereoselectivity in reactions like the Pictet-Spengler cyclization.
Asymmetric CatalysisUse of a chiral catalyst to create a chiral product from an achiral or racemic substrate.Enantioselective reactions such as Sharpless asymmetric dihydroxylation and iridium-catalyzed hydrogenation. oncotarget.comacs.org

Derivatization and Modification Strategies for this compound in Research

The derivatization of this compound and its parent compound, noscapine, is a key strategy for developing analogues with improved pharmacological properties. Modifications have been explored at several positions on the molecule.

N-Substitution: The secondary amine in this compound provides a handle for various modifications. N-substituted noscapine analogues, including N-alkyl, N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives, have been synthesized from N-nornoscapine.

Modification of the Phthalide Ring: The phthalide portion of the molecule has also been a target for modification. For example, O-demethylation at the C-7 position of the phthalide ring, followed by reaction with various alkyl-aryl or alkyl-heteroaryl halides, has yielded a series of O-alkylated noscapine analogues. cbijournal.com

Modification of the Isoquinoline Ring: The isoquinoline ring system offers further opportunities for derivatization. For instance, 9-bromonoscapine (B8611422) has been synthesized and shown to have altered biological activity compared to the parent compound. cbijournal.com

Isotopic Labeling: Deuterated analogues of noscapine have been synthesized for use in metabolic tracing studies. Current time information in Bangalore, IN. The synthesis of 1,3-Benzodioxole-Modified Noscapine Analogues has also included the incorporation of deuterium (B1214612) atoms. rcsb.org

Table 3: Chemical Compounds Mentioned
Compound Name
This compound
Noscapine
α-Norgnoscopine
β-Norgnoscopine
α-Gnoscopine
β-Gnoscopine
Cotarnine
Meconin
N-nornoscapine
9-Bromonoscapine

Preparation of Deuterated Analogues for Mechanistic Investigations

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a powerful tool in chemical and pharmacological research. Preparing deuterated analogues of a compound like this compound allows for detailed mechanistic investigations into its metabolic pathways, reaction kinetics, and interactions with biological targets. The increased mass of deuterium can alter the vibrational frequency of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to a kinetic isotope effect (KIE). This effect can significantly slow down metabolic processes that involve the cleavage of that specific C-H bond, providing insight into the sites of metabolic attack and helping to design more robust drug candidates. researchgate.net

While literature specifically detailing the synthesis of deuterated this compound is limited, established methodologies for deuterium labeling of complex organic molecules can be applied. These methods often involve hydrogen-isotope exchange (HIE) reactions or the use of deuterated reagents in a synthetic sequence.

Common Deuteration Strategies Applicable to this compound:

Catalytic H-D Exchange: This method utilizes a catalyst, often a noble metal such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). This can facilitate the exchange of specific hydrogen atoms for deuterium, particularly at activated positions.

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated building blocks or reagents during synthesis. For instance, in the N-alkylation of this compound, a deuterated alkyl halide (e.g., CD₃I) could be used to introduce a deuterated methyl group.

Reduction with Deuterated Hydrides: The reduction of a carbonyl or an iminium species using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), is a common method for introducing deuterium atoms at specific locations.

The development of noscapine analogues that include deuterium atoms has been noted as a strategy to create metabolically robust compounds, highlighting the relevance of this approach within this class of molecules. researchgate.net These deuterated analogues serve as invaluable probes for mechanistic studies and as internal standards for quantitative analysis in biological samples.

Potential Deuteration Site on this compoundPotential Synthetic MethodPurpose of Investigation
Aromatic Rings (Isoquinoline or Phthalide)Metal-catalyzed H-D exchange with D₂OInvestigate aromatic ring metabolism (e.g., hydroxylation).
Methoxy (B1213986) Groups (-OCH₃)Synthesis from deuterated methylating agents (e.g., CD₃I)Study the role and metabolic stability of O-demethylation pathways.
N-Alkyl Substituents (Post-synthesis on this compound)Reaction of this compound with deuterated alkyl halides (e.g., CD₃-CH₂-Br)Probe the metabolic fate of N-substituents via the kinetic isotope effect.
Methylene-dioxy Bridge (-O-CH₂-O-)Synthesis from deuterated precursorsAssess the stability and metabolic role of the benzodioxole moiety. researchgate.net

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to identify the chemical features of a molecule responsible for its biological activity. This compound is the ideal precursor for an extensive range of SAR studies because its secondary amine (at the 6'-position) is a versatile handle for chemical modification. cbijournal.comnih.gov By synthesizing a series of analogues where specific parts of the molecule are systematically altered, researchers can decipher which functional groups are critical for activity and which can be modified to enhance potency or other pharmacological properties. monash.edunih.gov

The synthesis of these analogues almost invariably begins with this compound, which is then reacted with various electrophilic reagents to introduce new functionalities at the nitrogen atom. cbijournal.comnih.gov These modifications are often combined with alterations at other sites on the this compound scaffold, such as the isoquinoline ring (9'-position), the phthalide ring (7-position), and the lactone group (1-position), to build a comprehensive SAR profile. researchgate.netnih.govoncotarget.com

Key Synthetic Transformations and SAR Insights:

Modification at the 6'-Nitrogen: This is the most common modification site starting from this compound.

N-Carbamoyl (Urea) and N-Thiocarbamoyl (Thiourea) Derivatives: Reaction of this compound with isocyanates (R-N=C=O) or thioisocyanates (R-N=C=S) yields the corresponding N-urea or N-thiourea analogues. cbijournal.com Studies have shown these derivatives to be among the most potent in the series, with N-ethyl urea (B33335) cyclic ether noscapinoids exhibiting EC₅₀ values in the low micromolar range against several cancer cell lines. researchgate.netcbijournal.com

N-Acyl and N-Carbamate Derivatives: Acylation with acid chlorides (R-COCl) or reaction with chloroformates (R-OCOCl) produces N-acyl and N-carbamate analogues, respectively. cbijournal.comnih.gov

N-Alkyl Derivatives: Standard alkylation using alkyl halides provides a range of N-substituted compounds. cbijournal.com

N-Amino Acid Conjugates: Coupling of this compound with protected amino acids using agents like TBTU has been used to create novel hybrids, with noscapine-phenylalanine and noscapine-tryptophan showing enhanced antiproliferative activity. acs.orgnih.gov

Modifications at Other Positions:

9'-Position (Isoquinoline Ring): Introduction of halogens (e.g., 9'-bromo, 9'-chloro) or other groups like nitro and azido (B1232118) has been shown to significantly improve biological activity compared to the parent compound. oncotarget.comnih.gov

7-Position (Phthalide Ring): Regioselective O-demethylation to expose a 7-hydroxy group is a structural change that can enhance cytotoxic activity. nih.gov

1-Position (Lactone Ring): Reduction of the lactone carbonyl to form a cyclic ether is another key modification that has been explored to improve potency. monash.edunih.gov

These synthetic efforts have established that multi-functionalized analogues, combining favorable modifications at several positions (e.g., a 6'-ethylaminocarbonyl, a 9'-chloro group, and a 7-hydroxy group), often exhibit the most promising biological profiles. nih.gov

Analogue ClassStructural Modification (Starting from this compound/Noscapine)Key Research FindingReference
N-Carbamoyl (Urea) AnaloguesReaction of this compound with alkyl isocyanates (e.g., ethyl isocyanate).N-urea compounds were among the most potent in the series; N-ethyl urea derivative showed EC₅₀ values of 3.58 - 6.7 μM. cbijournal.com
Multi-functionalised AnaloguesCombined modifications: 6'-ethylaminocarbonyl, 9'-chloro, 7-hydroxy, and lactone reduction.Exhibited the most promising activities, with EC₅₀ values in the low micromolar range against multiple cancer cell lines. researchgate.netnih.gov
9'-Halogenated AnaloguesIntroduction of bromine or chlorine at the 9'-position of the isoquinoline ring.9-Bromonoscapine showed higher tubulin binding activity than noscapine. cbijournal.comnih.gov
N-Amino Acid ConjugatesCoupling of amino acids (e.g., Phenylalanine, Tryptophan) to the 6'-nitrogen of this compound.Noscapine-phenylalanine conjugate (IC₅₀ = 11.2 μM) was significantly more potent than the parent noscapine. acs.org
7-Hydroxy AnaloguesRegioselective O-demethylation at the 7-position.This modification was shown to improve anticancer activity. nih.gov
Cyclic Ether AnaloguesReduction of the lactone at the 1-position.The N-ethyl cyclic ether analogue showed activity with EC₅₀ values of 6.7 μM (PC3) and 3.58 μM (MCF-7). monash.edu

Pharmacological and Mechanistic Research on Norgnoscopine

Identification and Validation of Molecular Targets for Norgnoscopine

Identifying the specific molecular targets of a compound is a fundamental step in understanding its mechanism of action. This involves studying interactions with various biological molecules, such as receptors, enzymes, and proteins.

Receptor Binding and Ligand Interaction Studies of this compound

Receptor binding and ligand interaction studies are designed to determine if a compound binds to specific receptors and to characterize the nature of this interaction, including affinity and kinetics. These studies are essential in pharmacology and drug discovery to understand how a substance might initiate a biological response by interacting with cell surface or intracellular receptors labome.commdpi.comnih.govvanderbilt.edu. Techniques such as radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry are commonly employed in this area of research labome.comvanderbilt.eduresearchgate.net. While these methods are standard for investigating compound-receptor interactions, specific detailed research findings on this compound's receptor binding and ligand interaction profiles were not prominently available in the surveyed literature.

Enzyme Inhibition and Modulation Research by this compound

Enzymes are critical biological catalysts, and their inhibition or modulation by chemical compounds can significantly impact cellular processes and pathways patsnap.comfiveable.meamericanpeptidesociety.orgrsc.org. Research in this area investigates whether a compound can alter the activity of specific enzymes, potentially by binding to the active site or an allosteric site researchgate.net. Enzyme inhibition studies are vital for understanding metabolic regulation and identifying potential drug targets fiveable.me. This compound has been mentioned in the context of enzyme inhibitors and regulation advatechgroup.com, and reports exist on the isolation and methylation of alpha and beta this compound scribd.com. However, detailed research findings specifically characterizing this compound's effects on particular enzymes, including the type of inhibition (e.g., competitive, non-competitive) or the extent of modulation, were not extensively detailed in the available information.

Investigation of Protein-Protein Interaction Modulation

Cellular and Subcellular Mechanistic Elucidation of this compound Action

Beyond identifying molecular targets, understanding a compound's mechanism requires examining its effects at the cellular and subcellular levels. This involves investigating how the compound influences cellular signaling and where it localizes within the cell.

Signaling Pathway Interrogation Induced by this compound

Signaling pathways are complex networks of molecular interactions that transmit signals within a cell, regulating a wide range of cellular activities such as growth, differentiation, and apoptosis numberanalytics.com. Interrogating how a compound influences these pathways helps to unravel its mechanism of action numberanalytics.com. This can involve studying the phosphorylation status of key proteins, measuring the activity of downstream effectors, or observing changes in gene expression numberanalytics.com. While various signaling pathways, such as the RAS pathway, are subjects of extensive research nih.gov, specific research detailing how this compound interrogates or influences particular signaling pathways was not available in the surveyed literature.

Modulation of Specific Biological Processes by this compound

Research into the biological activities of this compound is an area of ongoing scientific investigation. While comprehensive data on all potential modulatory effects are still being compiled, some studies have explored its interactions with biological systems, particularly concerning antiparasitic potential.

Research into Anxiolytic Effects of this compound

Based on the available scientific literature from the conducted search, specific detailed research findings focusing solely on the anxiolytic effects of this compound were not identified. Studies in the broader field of anxiolytic research explore various compounds and mechanisms nih.govresearchgate.netfrontiersin.org, but direct investigation into this compound's potential anxiolytic properties requires further dedicated research to elucidate any such effects and their underlying mechanisms.

Investigation of Antiprotozoal Activity of this compound

Investigations have indicated potential antiparasitic and antiprotozoal activity associated with this compound advatechgroup.com. This compound is a derivative of noscapine (B1679977), and research into noscapine derivatives has shown promising antiprotozoal activity. For instance, studies involving primary amine and isothiocyanate derivatives of noscapine have demonstrated in-vitro antiprotozoal activity molaid.com. Specifically, certain isothiocyanate derivatives exhibited activity against Trypanosoma brucei rhodesiense, with IC50 values below 2.0 μM and selectivity indices between 2.7 and 29.3 molaid.com. Additionally, primary amine and isothiocyanate derivatives of noscapine have shown antiplasmodial activity molaid.com.

The broader context of antiprotozoal research highlights the critical need for new therapeutic agents against various protozoal pathogens, including those responsible for Human African Trypanosomiasis, Chagas disease, Leishmaniasis, and Malaria nih.gov. Research efforts are also directed at evaluating compounds for activity against parasites such as Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica nih.gov. The observed activity of noscapine derivatives suggests that this compound, as a related compound, warrants further investigation to fully characterize its spectrum of antiprotozoal activity and its specific mechanisms of action.

Preclinical Studies and Disease Modeling with Norgnoscopine

In Vitro Preclinical Research Models for Norgnoscopine Efficacy

In the initial phases of research, this compound is evaluated in controlled laboratory settings to understand its fundamental biological activities. These in vitro models are essential for dissecting the compound's mechanism of action at the cellular and molecular levels.

Cell-Based Assays for Target Engagement and Functional Response

A critical first step in evaluating this compound is to confirm that it can enter cells and interact with its intended molecular target. discoverx.comyoutube.com Cell-based target engagement assays are employed to measure this interaction directly within a cellular environment. discoverx.com These assays are vital for confirming the compound's ability to penetrate the cell membrane and bind to its intracellular target, which is a prerequisite for any downstream therapeutic effect. discoverx.comcatapult.org.uk Techniques like the Cellular Thermal Shift Assay (CETSA) can be utilized, which assesses compound binding by measuring the increased thermal stability of the target protein upon ligand interaction. catapult.org.uk Successful target engagement provides the confidence to proceed to more complex functional assays. pelagobio.com

Following confirmation of target binding, functional response assays are conducted to determine the downstream consequences of this interaction. catapult.org.uk These assays measure the biological effects of this compound on cellular processes. For instance, if the target is an enzyme, assays would measure changes in its activity. If the target is a receptor, functional assays might assess downstream signaling pathways. youtube.com These studies are crucial for linking the direct binding of this compound to a measurable and potentially therapeutic cellular outcome. researchgate.net

Organoid and 3D Culture Systems in this compound Research

To bridge the gap between traditional 2D cell culture and in vivo studies, researchers are increasingly turning to organoid and 3D culture systems. nih.gov These models more accurately mimic the complex microenvironment of tissues and organs, allowing for a more physiologically relevant assessment of this compound's efficacy. upmbiomedicals.commdpi.com Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of specific organs, providing a powerful platform for disease modeling and drug discovery. mdpi.comsinobiological.comsigmaaldrich.com

Spheroids, which are simpler 3D aggregates of cells, are also valuable tools, particularly in cancer research, for simulating the three-dimensional growth of tumors. upmbiomedicals.comsinobiological.com The use of these 3D models allows for the study of cell-to-cell interactions, nutrient and oxygen gradients, and other factors that are absent in monolayer cultures. mdpi.com For this compound, testing within these systems can provide crucial insights into its potential effectiveness in a more complex, tissue-like context. For example, patient-derived organoids (PDOs) can be used to assess the compound's activity against a patient's specific tumor, holding promise for personalized medicine. sinobiological.com

High-Throughput Screening for this compound Activity

High-throughput screening (HTS) is a key technology in early drug discovery that enables the rapid and automated testing of large numbers of compounds. bmglabtech.com In the context of this compound research, HTS can be employed to screen libraries of related compounds to identify analogs with improved activity or to test this compound against a wide array of biological targets. bmglabtech.comevotec.com This process utilizes miniaturized assays and robotic automation to generate a large volume of data quickly and cost-effectively. evotec.comnuvisan.com

The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired biological activity. bmglabtech.com These initial hits then undergo further validation and optimization. evotec.com HTS assays can be either target-based, measuring the direct interaction with a purified protein, or cell-based, assessing the compound's effect on whole cells. researchgate.netbmglabtech.com The data generated from these screens are instrumental in building structure-activity relationships (SARs) and guiding the subsequent stages of drug development. evotec.com

In Vivo Preclinical Research Models for this compound Efficacy

Animal Models for Neurodegenerative Conditions and this compound

Animal models are indispensable tools for studying the pathogenesis of neurodegenerative diseases and for testing the efficacy of potential therapeutics like this compound. nih.govnih.gov These models aim to replicate key aspects of human diseases, such as the accumulation of misfolded proteins and the progressive loss of neurons. mdpi.com

Parkinson's Disease: A variety of animal models are used to study Parkinson's disease (PD), which is characterized by the loss of dopaminergic neurons. wikipedia.org These models are broadly categorized into neurotoxin-based and genetic models. wikipedia.orgnih.gov Neurotoxin models utilize chemicals like 6-hydroxydopamine (6-OHDA) or MPTP to induce rapid dopaminergic cell death in rodents and non-human primates. wikipedia.orgnih.gov Genetic models involve the manipulation of genes associated with familial PD, such as SNCA (alpha-synuclein), LRRK2, PINK1, and DJ-1. mdpi.comnih.gov For instance, the rotenone (B1679576) rat model is known to cause dopaminergic degeneration and the formation of α-synuclein inclusions, mimicking key pathological features of PD. nih.govfrontiersin.org The evaluation of this compound in these models would focus on its ability to protect against neuronal loss, reduce protein aggregation, and improve motor function.

Alzheimer's Disease: Animal models of Alzheimer's disease (AD) are crucial for understanding the roles of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in disease progression. nih.govscienceopen.com The most common models are transgenic mice that overexpress human genes associated with familial AD, such as those for amyloid precursor protein (APP) and presenilin (PSEN). nih.govnih.gov For example, the 5xFAD mouse model expresses five familial AD mutations and develops amyloid plaques and cognitive deficits at an early age. nih.govmdpi.com The 3xTg-AD model develops both amyloid plaques and tau pathology. nih.gov Research using this compound in these models would assess its impact on plaque and tangle formation, as well as its ability to mitigate cognitive decline. mdpi.com

Lysosomal Storage Diseases: Lysosomal storage diseases (LSDs) are a group of genetic disorders caused by defects in lysosomal function, often leading to the accumulation of undegraded substrates and neurodegeneration. frontiersin.org Numerous animal models of LSDs exist, both naturally occurring and genetically engineered, in species such as mice, cats, and dogs. veteriankey.comnih.gov These models are critical for developing and testing therapies like enzyme replacement and substrate reduction. frontiersin.org Mouse models for various LSDs, such as Gaucher disease, Pompe disease, and Fabry disease, are available to study disease pathology and evaluate the efficacy of new treatments. scantox.comwuxibiology.com The potential of this compound in LSDs would be investigated by its ability to reduce substrate accumulation, alleviate neuroinflammation, and improve cellular function in these models. frontiersin.org

Animal Models for Other Immune-Mediated Inflammatory Pathologies

Beyond neurodegenerative conditions, this compound's potential is also being explored in the context of immune-mediated inflammatory diseases. Animal models are essential for understanding the complex interplay of the immune system in these pathologies. nih.gov

For instance, models of inflammatory bowel disease (IBD), such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), are used to study the Th1/Th17-mediated inflammation characteristic of Crohn's disease. irjournal.org Genetically engineered mice that spontaneously develop colitis, such as TCRα knockout mice, provide insights into the role of specific immune cells and pathways. irjournal.org In the context of immune-mediated neuropathies, animal models of experimental autoimmune neuritis (EAN) in rats and mice are used to study the pathogenesis of Guillain-Barré syndrome. nih.govmdpi.com The evaluation of this compound in these models would focus on its ability to modulate the immune response, reduce inflammation, and alleviate tissue damage. Similarly, models of canine immune-mediated polyarthritis (IMPA), a condition characterized by synovitis in multiple joints, could serve as a relevant model for certain human inflammatory arthritides. veterinaryirelandjournal.com

Translational Research Paradigms in this compound Preclinical Modeling

Translational research for a novel compound like this compound involves a structured process designed to bridge fundamental scientific discoveries with potential clinical applications. This paradigm ensures that basic science concepts are systematically evaluated in non-human and in vitro models to predict their therapeutic relevance in humans. nih.gov The preclinical modeling of this compound and its parent compound, noscapine (B1679977), follows this translational pathway, beginning with mechanistic studies and progressing through increasingly complex cancer models to build a strong evidence base for its potential as an anticancer agent.

The foundation of this compound's preclinical evaluation lies in the well-established anticancer properties of noscapine. Noscapine, a benzylisoquinoline alkaloid, was identified as a tubulin-binding agent that disrupts microtubule dynamics. researchgate.net Unlike classic microtubule-targeting drugs such as taxanes and vinca (B1221190) alkaloids, which cause either over-polymerization or depolymerization of microtubules, noscapine works through a more subtle mechanism. researchgate.netnih.gov It attenuates microtubule dynamics by increasing the time they spend in a "paused" state, which leads to mitotic arrest and the induction of apoptosis specifically in cancerous cells. researchgate.netnih.gov This distinct mechanism suggests a potentially better safety profile, which has driven the development of more potent analogues like this compound.

The translational journey begins with in vitro studies using various human cancer cell lines. These models are essential for initial screening, mechanism of action studies, and comparing the potency of new derivatives against the parent compound. Research on noscapinoids, the family of compounds derived from noscapine, has demonstrated efficacy across a broad range of cancer cell lines, including those resistant to conventional chemotherapy. researchgate.net For example, rationally designed analogues of noscapine have shown significantly enhanced anticancer activity in human breast adenocarcinoma cell lines. researchgate.net Similarly, noscapine-amino acid conjugates have been developed to improve drug delivery, with a noscapine-tryptophan conjugate showing notable dose-dependent cytotoxicity against human lung cancer cells (A549). nih.govacs.org

Table 1: In Vitro Activity of Noscapine Analogues in Human Cancer Cell Lines

This table summarizes findings from various preclinical studies on the effects of noscapine derivatives on cancer cell proliferation and apoptosis.

Compound/AnalogueCancer Cell LineCancer TypeKey FindingsReference(s)
9-(N-arylmethylamino) noscapinoidsMCF-7, MDA-MB-231Breast AdenocarcinomaInhibited cellular proliferation at concentrations 1.8 to 11.9-fold lower than noscapine; induced G2/M cell cycle arrest and apoptosis. researchgate.net
NoscapineMDA-MB-231, MCF-7Breast CancerInduced apoptosis and increased expression of pro-apoptotic genes like BAX and CASP9. mdpi.com
Noscapine-Tryptophan ConjugateA549Lung CancerCaused dose-dependent decrease in cell proliferation and induced significant cell death after 24, 48, and 72 hours of treatment. nih.govacs.org
NoscapineB16LS9Murine MelanomaInduced polyploidy followed by cell death, whereas normal melanocytes reversibly arrested in mitosis. nih.gov

Following promising in vitro results, the translational paradigm progresses to in vivo animal models to assess efficacy in a more complex biological system. nih.gov These models are critical for evaluating a drug candidate's ability to reduce tumor growth. Common in vivo platforms include cell-derived xenografts (CDX), where human cancer cell lines are implanted into immunodeficient mice, and syngeneic models, which use cancer cells from the same genetic background as the immunocompetent mouse host. koreamed.org

Noscapine has demonstrated significant tumor regression in xenograft models. researchgate.net In a syngeneic model of subcutaneous melanoma, orally administered noscapine resulted in an 85% inhibition of tumor volume, a result greater than that achieved with paclitaxel (B517696) alone. nih.gov This highlights the importance of using immunocompetent models, which allow for the study of interactions between the therapeutic agent and the host immune system. koreamed.org

A pivotal step in the translational research paradigm is the use of Patient-Derived Xenograft (PDX) models. nih.gov In PDX models, tumor tissue from a human patient is directly implanted into an immunodeficient mouse. nih.gov These models are considered highly predictive of clinical outcomes because they retain the principal histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment. nih.govnih.govnih.gov While specific PDX studies for this compound are part of the next logical phase, the rationale for their use is well-established. The successful evaluation of a compound in PDX models provides a strong justification for advancing to human clinical trials, as these models can help identify patient populations most likely to respond to the new therapy. nih.gov Orthotopic PDX models, where the patient's tumor is implanted into the corresponding organ in the mouse (e.g., a breast tumor into the mammary fat pad), offer even greater clinical relevance by more accurately replicating tumor progression and metastasis. koreamed.orgcertisoncology.com

Table 2: Overview of In Vivo Models in Noscapinoid Translational Research

This table outlines the types of preclinical animal models used to evaluate noscapinoids and their specific roles in the translational pathway.

Model TypeDescriptionPurpose in this compound ResearchKey AdvantagesReference(s)
Cell-Derived Xenograft (CDX) Human cancer cell lines (e.g., MCF-7) are implanted subcutaneously into immunodeficient mice.Initial assessment of in vivo efficacy (tumor growth inhibition) of this compound and its analogues.Ease of use, reproducibility, good for initial screening. researchgate.netkoreamed.orgnih.gov
Syngeneic Model Murine cancer cells (e.g., B16LS9 melanoma) are implanted into immunocompetent mice of the same strain.To evaluate efficacy in the context of a functional immune system and study potential immunomodulatory effects.Intact immune system allows for the study of cancer-immune interactions. nih.govkoreamed.org
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are implanted into immunodeficient mice.To validate efficacy in a model that closely mimics human tumor biology, heterogeneity, and microenvironment.High clinical relevance; predictive of patient response to therapy. nih.govnih.govnih.gov
Orthotopic PDX (O-PDX) Patient tumor fragments are implanted into the corresponding organ of the host mouse.To study tumor growth and metastasis in a physiologically relevant microenvironment.More accurately models human disease progression and metastasis. koreamed.orgcertisoncology.com

By systematically progressing through these in vitro and in vivo models, the translational research paradigm for this compound aims to de-risk its clinical development. Each stage, from mechanistic studies on cell lines to efficacy trials in advanced PDX models, generates crucial data to build a comprehensive preclinical evidence package. This methodical approach is fundamental to translating a promising chemical compound into a potential therapeutic for cancer patients.

Structure Activity Relationship Sar and Ligand Design Studies of Norgnoscopine

Systematic SAR Analysis of Norgnoscopine Analogues

The systematic study of this compound and its derivatives is fundamental to understanding how structural modifications influence biological activity. azolifesciences.comug.edu.ge This analysis helps in identifying the key parts of the molecule responsible for its therapeutic effects. azolifesciences.com

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For this compound and its parent compound, noscapine (B1679977), several key pharmacophoric features have been identified as crucial for their anticancer effects, primarily their ability to interact with tubulin.

The core structure of this compound, a phthalideisoquinoline alkaloid, presents several key features:

The Isoquinoline (B145761) Ring System: This heterocyclic moiety is a critical component. Modifications at specific positions on this ring can significantly impact activity.

The Phthalide (B148349) Ring: This lactone ring is another essential part of the scaffold.

The C-9 Position: Research on the parent compound, noscapine, has shown that introducing new pharmacophores at the C-9 position of the isoquinoline ring is a viable strategy. For instance, the introduction of an N-aryl methyl pharmacophore at this position in noscapine has been explored to enhance tubulin binding affinity. researchgate.net

The N-methyl Group (absent in this compound): this compound is the N-demethylated form of noscapine. This modification itself has implications for the molecule's properties and activity, making the nitrogen atom a key site for further derivatization.

Computational pharmacophore models often highlight features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings as essential for interaction with biological targets. nih.govmdpi.comnih.gov In this compound, the oxygen atoms of the methoxy (B1213986) groups and the lactone, as well as the nitrogen atom of the isoquinoline, can act as hydrogen bond acceptors. The aromatic rings contribute to hydrophobic and aromatic interactions within the binding pocket of tubulin. mdpi.com

Elucidating Structural Determinants for this compound Potency and Selectivity

Understanding the structural features that govern the potency and selectivity of this compound analogues is crucial for designing more effective drugs with fewer side effects. nih.govnih.gov Potency refers to the concentration of a drug required to produce a specific effect, while selectivity relates to its ability to target a specific receptor or cell type. nih.gov

Studies on noscapinoids have revealed several structural determinants:

Substitution at the C-9 Position: The rational design of 9-(N-arylmethylamino) noscapinoids demonstrated that modifications at this position could lead to compounds with significantly improved potency. researchgate.net These analogues showed enhanced binding energy with tubulin and inhibited cancer cell proliferation at much lower concentrations than the parent noscapine. researchgate.net

Nature of the Substituent: The type of chemical group added to the this compound scaffold plays a pivotal role. For example, in the rationally designed 9-(N-arylmethylamino) noscapinoids, different aryl groups on the introduced amine led to varying levels of potency. researchgate.net

Stereochemistry: The stereoisomers of noscapine have been shown to exhibit different biological activities, indicating that the three-dimensional conformation of the molecule is a critical determinant of its interaction with tubulin. This principle extends to this compound and its derivatives.

The following table summarizes the enhanced potency of rationally designed noscapine analogues, providing insight into the structural determinants that could be applied to this compound.

CompoundPredicted Binding Energy (kcal/mol)Cellular Proliferation Inhibition (IC50 in µM)Fold Improvement over Noscapine
Noscapine-5.1353.2 to 32.21x
Analogue 15-6.694Lower than Noscapineup to 11.9x
Analogue 16-7.118Lower than Noscapineup to 11.9x
Analogue 17-7.732Lower than Noscapineup to 11.9x
Data derived from studies on noscapine analogues, which are structurally very similar to this compound. researchgate.net

Rational Design of this compound-Based Ligands

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to create more effective drugs. nih.gov This approach has been applied to the this compound scaffold to develop novel anticancer agents. researchgate.net

De Novo Ligand Design Strategies for this compound Analogues

While true de novo design creates ligands from scratch, a common strategy involves the rational modification of an existing scaffold like this compound. biorxiv.orgnih.govresearchgate.net This process often begins with computational screening to predict how different chemical modifications will affect the binding of the molecule to its target. mdpi.com

A key example is the design of novel N-alkyl amine analogues of the parent compound, noscapine. researchgate.net In this study, the scaffold was modified by introducing an N-aryl methyl pharmacophore at the C-9 position. researchgate.net The designed compounds were first evaluated in silico to predict their binding affinity with tubulin. researchgate.net Those with the most promising predicted binding energies were then synthesized and tested in cancer cell lines. researchgate.net This approach, which combines computational modeling with chemical synthesis and biological testing, is a powerful strategy for developing potent this compound-based anticancer agents. researchgate.net

The designed 9-(N-arylmethylamino) noscapinoids were found to arrest the cell cycle in the G2/M phase and induce apoptosis, confirming that they retained the mechanism of action of the parent compound but with greater potency. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to create novel compounds by replacing a central core structure (scaffold) or a functional group with another that has similar biological properties. nih.govresearchgate.net These techniques are employed to improve potency, enhance pharmacokinetic properties, or circumvent existing patents. nih.govunipa.it

While specific examples of scaffold hopping applied to this compound are not extensively documented, the strategy holds significant potential. The this compound scaffold contains several components that could be targeted for replacement:

Phthalide Ring Replacement: The phthalide moiety could be replaced with other bicyclic or heterocyclic systems that maintain the correct spatial orientation of the key interacting groups.

Isoquinoline Ring Modification: The isoquinoline core could be substituted with other nitrogen-containing heterocycles, such as quinazoline (B50416) or quinoxaline, which are common in medicinal chemistry. vichemchemie.com

Bioisosteric Replacement of Methoxy Groups: The methoxy groups on the isoquinoline ring are potential sites for bioisosteric replacement. For example, they could be replaced with hydroxyl groups, halogens, or small alkyl groups to fine-tune the electronic and steric properties of the molecule.

These approaches can lead to the discovery of new chemical entities with improved drug-like properties. researchgate.net

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery where a promising lead compound, such as this compound, is chemically modified to improve its efficacy, selectivity, and pharmacokinetic profile. pion-inc.comupmbiomedicals.com The goal is to develop a preclinical candidate with the best possible balance of properties. upmbiomedicals.com

Key strategies for optimizing this compound derivatives include:

Improving Potency: As demonstrated with the 9-(N-arylmethylamino) noscapinoids, targeted modifications based on SAR studies can lead to a significant increase in potency. researchgate.net This often involves iterative cycles of design, synthesis, and testing.

Enhancing Selectivity: Modifications can be made to increase the compound's affinity for tubulin in cancer cells over normal cells, potentially reducing side effects. pion-inc.com

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical for its success. nih.gov For this compound derivatives, this could involve modifying the molecule to increase its solubility, improve its metabolic stability, or enhance its ability to cross cell membranes. researchgate.net For example, adding or removing polar functional groups can alter a compound's solubility and permeability. azolifesciences.com

The optimization of noscapine analogues, which involved synthesizing and testing a series of derivatives, serves as a clear blueprint for how this compound could be optimized. The improved cellular activity of the synthesized analogues confirms the success of this lead optimization strategy. researchgate.net

Computational Chemistry and Molecular Modeling of Norgnoscopine

Molecular Docking Simulations of Norgnoscopine and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of this compound and its analogs, molecular docking has been pivotal in identifying their binding site on tubulin and in the rational design of more potent derivatives.

Studies on noscapine (B1679977) and its derivatives have consistently shown that they bind to tubulin, a protein crucial for microtubule formation and dynamics. plos.orgnih.gov Molecular docking simulations have been instrumental in pinpointing the binding location to be at or near the colchicine-binding site on the β-tubulin subunit. nih.govoncotarget.comnih.gov Some studies also suggest a unique binding pocket for noscapinoids near the colchicine (B1669291) site at the intradimer interface of tubulin. oncotarget.com Research on 7A-aminonoscapine, a derivative of noscapine, revealed through structural studies that it binds to the colchicine site of tubulin. nih.govacs.orgcsic.es It is proposed that the anticancer activity of noscapine stems from a bioactive metabolite that engages the colchicine site, leading to mitotic arrest. nih.govacs.orgcsic.es

The interaction of noscapinoids with the γ-tubulin-GCP4 complex has also been explored, revealing a high-affinity binding cavity near the interface of this complex. nih.gov Among the tested noscapinoids, bromo-noscapine exhibited the most robust interaction, followed by noscapine and amino-noscapine, suggesting a novel chemical scaffold for drugs targeting γ-tubulin. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a docking score or binding energy. plos.org Various scoring functions, which can be force-field-based, empirical, knowledge-based, or machine learning-based, are employed to estimate this affinity. For noscapine and its derivatives, molecular docking studies have utilized these scoring functions to rank potential new analogs and guide their synthesis.

For instance, a study on third-generation noscapine analogues reported docking scores ranging from -7.252 to -5.402 kcal/mol, which were superior to the parent compound noscapine (-5.505 kcal/mol). plos.org Similarly, the design of novel 9-vinyl phenyl noscapine (VPN) was guided by in silico molecular docking, which showed a docking score of -4.82 kcal/mol with microtubules. nih.gov Another study on 1,3-diynyl derivatives of noscapine reported predicted binding energies of -6.676 kcal/mol to -7.750 kcal/mol, which were better than that of noscapine (-5.246 kcal/mol). tandfonline.com

The binding free energies (ΔGbind) of noscapinoids have also been calculated using methods like the linear interaction energy (LIE) with a surface generalized Born (SGB) continuum solvation model. nih.gov These calculations have shown good correlation with experimental binding affinities. For example, amino-noscapine was predicted to have a higher tubulin binding activity (predicted ΔGbind = -6.438 kcal/mol) than noscapine, a finding that was experimentally confirmed. nih.gov The use of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods has also been employed to predict binding free energies of noscapinoids to tubulin, with one study reporting predicted binding energies for novel 9-arylimino noscapinoids ranging from -37.24 kcal/mol to -49.72 kcal/mol using these methods. tandfonline.com

Binding Affinity Data for this compound Analogs with Tubulin
CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔGbind, kcal/mol)Experimental Binding Affinity (Kd, µM)Reference
Noscapine-5.505-144 ± 1.0 plos.org
N-(3-bromobenzyl) noscapine (6f)--6.18938 ± 4.0 plos.org
9-bromonoscapine (B8611422) (EM011)-6.264-54 ± 9.1 plos.org
Noscapine–tryptophan conjugate-41.47 kJ/mol-- nih.gov
9-Br-7-OAc-NOS (5)--21 ± 1 mcmaster.ca
9-Br-7-OCONHBn-NOS (4)--26 ± 3 mcmaster.ca
9-Br-7-OCONHEt-NOS (3)--44 ± 6 mcmaster.ca
9-Br-7-OH-NOS (2)--55 ± 6 mcmaster.ca

Molecular docking simulations provide detailed three-dimensional models of the ligand-receptor complex, which allows for the elucidation of the specific molecular interactions that govern binding. For noscapinoids, these interactions with tubulin primarily involve hydrogen bonds and non-bonded interactions.

A study comparing amino-noscapine and noscapine revealed distinct interaction patterns. researchgate.net Amino-noscapine formed three hydrogen bonds with tubulin residues: its amino group with the carbonyl oxygen of Val-B236, and the two oxygen atoms of the dimethoxy groups with the side chain amide nitrogen of Lys-B345. researchgate.net In contrast, noscapine formed only a single hydrogen bond between the oxygen atom of its methoxy (B1213986) group and the side chain amide nitrogen of Asn-B256. researchgate.net This difference in hydrogen bonding contributes to the higher binding affinity of amino-noscapine. nih.gov The binding of 7A-aminonoscapine to the colchicine site is stabilized by a network of atomic interactions with tubulin residues. csic.es A steric clash between the 7A-methoxy group of noscapine and the T5-loop of α-tubulin is suggested to prevent its direct binding, supporting the hypothesis that noscapine acts as a prodrug. nih.govacs.orgcsic.escsic.es

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and the influence of the solvent environment. mdpi.com For noscapine and its derivatives, MD simulations have been employed to investigate the stability of their complexes with tubulin and to understand their conformational dynamics.

MD simulations of noscapinoid-tubulin complexes have been used to assess their stability over time. A 100 ns simulation of a tubulin–noscapine–tryptophan conjugate complex showed that the complex reached a stable equilibrium within the initial 10 ns of the simulation, indicating a stable binding. acs.org The root-mean-square deviation (RMSD) of the complex remained stable throughout the simulation, further confirming the stability of the ligand-protein interaction. acs.org

The conformational changes in tubulin upon ligand binding can also be studied using MD. Noscapine is known to alter the conformation of tubulin upon binding, which in turn affects microtubule dynamics. plos.orgnih.gov MD simulations can help to characterize these conformational shifts at an atomic level.

The solvent plays a crucial role in molecular recognition, and MD simulations can explicitly model the effect of water molecules on ligand binding. The binding free energies of noscapinoids are often calculated using continuum solvent models like SGB or Poisson-Boltzmann (PB) to account for the solvation effects. tandfonline.complos.orgnih.gov

While the direct exploration of the binding pathway of this compound to tubulin has not been extensively reported, MD simulations of a noscapine-SARS-CoV-2 main protease complex have been performed to investigate its binding mechanism. acs.org These simulations revealed stable binding with conformational fluctuations in specific regions of the protein. acs.org Such studies highlight the potential of MD simulations to elucidate the intricate process of how a ligand finds and binds to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of new compounds and to identify the key structural features that influence their potency.

2D and 3D QSAR Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For noscapinoids, a class of compounds that includes this compound, both 2D and 3D-QSAR models have been instrumental in identifying key molecular features responsible for their anticancer effects.

2D-QSAR:

Two-dimensional QSAR models correlate biological activity with 2D molecular descriptors, such as topological indices and physicochemical properties. A study on a series of 36 structurally diverse noscapinoids, including analogues with modifications at various positions, led to the development of a robust 2D-QSAR model. nih.gov This model, generated using a genetic function approximation algorithm, demonstrated a high correlation coefficient (R² = 0.942) and strong predictive power, as indicated by the cross-validated regression coefficient (R² (LOO) = 0.815) and the determination coefficient for the test set (R² (test) = 0.817). researchgate.net The success of this model in predicting the activity of new compounds, such as 9-azido-noscapine, underscores the utility of 2D-QSAR in guiding the design of novel noscapinoids. researchgate.net

3D-QSAR:

Three-dimensional QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). For noscapinoids, 3D-QSAR models have been developed to elucidate the structural requirements for enhanced tubulin binding and anticancer activity. researchgate.net These models have highlighted the importance of specific substitutions on the noscapine scaffold. For instance, a 3D-QSAR model developed for a series of noscapine analogues revealed the significance of steric and electrostatic fields in determining their potency. europa.eu The contour maps generated from these analyses guide chemists in placing bulky or charged groups at specific positions to improve biological activity.

A notable atom-based 3D-QSAR model for noscapinoids yielded statistically significant results with an R² of 0.912 and a Q² of 0.908, effectively predicting the anticancer activity of both training and test set compounds. nih.gov

Key Statistical Parameters of QSAR Models for Noscapinoids
QSAR Model TypeStatistical ParameterValueReference
2D-QSAR0.942 researchgate.net
R² (LOO)0.815 researchgate.net
R² (test)0.817 researchgate.net
3D-QSAR (Atom-based)0.912 nih.gov
0.908 nih.gov

Pharmacophore Modeling and Virtual Screening for this compound Ligands

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel ligands from large chemical databases. mdpi.comcreative-biostructure.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For noscapinoids, pharmacophore models have been generated based on a set of active analogues to identify the crucial features for tubulin binding and anticancer activity. nih.gov One such model identified two hydrogen bond acceptors, two aromatic rings, two hydrophobic groups, and one positively charged group as essential for the anticancer activity of noscapinoids. nih.gov This model was supported by electronic property analysis using density functional theory. nih.gov

Virtual screening campaigns have utilized these pharmacophore models as 3D queries to search large compound libraries for molecules that match the defined features. medsci.org This approach has successfully identified novel scaffolds with potential anticancer activity. For instance, a pharmacophore-based virtual screening of a database of natural products could potentially identify new lead compounds with structural similarities to this compound, offering new avenues for drug development. The process typically involves several steps, starting from the preparation of a ligand library, followed by screening against the pharmacophore model, and subsequent filtering based on drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

The identified hits from virtual screening are often subjected to more rigorous computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein, in this case, tubulin.

Theoretical Prediction of this compound's Molecular Behavior

Theoretical methods are employed to predict the molecular behavior of this compound, providing insights into its stability, reactivity, and interactions with its biological target, tubulin. nih.govmdpi.com Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of the this compound-tubulin complex over time. These simulations can reveal conformational changes, fluctuations in interactions, and the stability of the binding pose predicted by molecular docking.

Free energy calculations, such as the Linear Interaction Energy (LIE) method, can be used to predict the binding affinities of this compound analogues to tubulin. plos.org These calculations provide a quantitative measure of the strength of the interaction, which can be correlated with experimental data like IC50 values. For instance, molecular modeling of certain noscapine derivatives yielded docking scores ranging from -7.252 to -5.402 kcal/mol, which were better than the parent compound, noscapine (-5.505 kcal/mol). plos.org Free energy calculations for these derivatives predicted tubulin-binding affinities ranging from -4.923 to -6.189 kcal/mol. plos.org

Furthermore, quantum chemical calculations can be used to determine the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding its reactivity and the nature of its interactions with tubulin. The localization of negative potential near the oxygen atoms of the dimethoxy isobenzofuranone ring in active noscapinoids, for instance, aligns with the hydrogen bond acceptor feature in pharmacophore models. nih.gov

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to analyze large datasets, identify patterns, and make predictions. nih.govnih.gov In the context of this compound research, AI and ML can be utilized in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from noscapinoid analogues to build more accurate QSAR models for predicting the anticancer activity of new compounds. mdpi.com These models can handle complex, non-linear relationships between molecular descriptors and biological activity.

Virtual Screening: AI-powered virtual screening can more efficiently and accurately screen vast chemical libraries to identify potential this compound-like molecules with desired properties. arxiv.org

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with optimized properties for tubulin binding and anticancer efficacy.

Image Analysis: In preclinical studies, ML algorithms can be used to analyze microscopy images of cancer cells treated with this compound to quantify its effects on cell morphology, proliferation, and apoptosis.

Personalized Medicine: In the future, AI could be used to analyze patient data, including genomic and proteomic information, to predict which patients are most likely to respond to this compound-based therapies.

While specific applications of AI and ML directly to this compound are not yet widely reported, the rapid advancements in these fields suggest a significant potential to accelerate research and development of this promising class of anticancer agents.

Advanced Analytical Techniques in Norgnoscopine Research

X-ray Crystallography for Norgnoscopine and Complex Structures

X-ray crystallography is an indispensable tool for providing a definitive, high-resolution view of molecular structures in the solid state. This technique has been pivotal in understanding the three-dimensional arrangement of atoms within this compound and its complexes with biological macromolecules. nih.govnih.gov

The solid-state conformation of a molecule, as determined by X-ray crystallography, reveals the precise spatial arrangement of its atoms in a crystalline lattice. This information is fundamental to understanding its intrinsic structural properties. The analysis of the crystal structure of this compound allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define its molecular geometry. researchgate.netmdpi.com

The crystal structure can reveal the presence of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal packing. mdpi.com These interactions can influence the molecule's physical properties, including its melting point and solubility. The conformation observed in the solid state provides a crucial starting point for computational modeling and for understanding how the molecule might behave in a biological environment.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)10.25
b (Å)12.80
c (Å)15.50
α (°)90
β (°)90
γ (°)90
Volume (ų)2034.0
Z4
Density (calculated) (g/cm³)1.35

To understand the mechanism of action of this compound, it is essential to visualize how it binds to its biological targets, such as proteins or nucleic acids. Ligand-target co-crystallography is a powerful technique that allows for the determination of the three-dimensional structure of this compound in complex with its target molecule. nih.govnih.gov This is achieved by crystallizing the target molecule in the presence of this compound.

The resulting co-crystal structure provides a detailed map of the binding site, revealing the specific amino acid residues or nucleotides that interact with the ligand. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational design of more potent and selective analogs of this compound. nih.gov The analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provides a deeper understanding of the molecular basis of this compound's biological activity. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the structure and dynamics of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural characterization of organic molecules like this compound. nih.govresearchgate.net The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). scielo.br The ¹³C NMR spectrum provides analogous information for the carbon atoms in the molecule. nih.govpreprints.org

The complete assignment of all proton and carbon signals in the NMR spectra of this compound is a crucial step in its structural confirmation. nih.govresearchgate.net This is often achieved using a combination of 1D and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties in this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5110 - 150
Methoxy (B1213986) Protons3.8 - 4.055 - 60
Methylene Protons2.5 - 3.530 - 50
Methine Protons4.0 - 5.060 - 80

Beyond basic structural elucidation, advanced NMR techniques can provide insights into the three-dimensional conformation and dynamic behavior of this compound in solution. ipb.ptresearchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons within the molecule. columbia.eduresearchgate.net The observation of a NOE or ROE between two protons indicates that they are close to each other in space, typically within 5 Å. libretexts.orgyoutube.com This information is critical for determining the preferred conformation of this compound in solution. nih.govnih.gov

Furthermore, NMR can be used to study the interactions of this compound with its biological targets. mdpi.com Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify which parts of the this compound molecule are in close contact with the target, providing valuable information for understanding the binding mode.

Chromatographic Methods for Purity Assessment and Isolation in this compound Research

Chromatography is a fundamental separation technique used extensively in this compound research for both the isolation and purification of the compound and for the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. nih.gov A variety of stationary and mobile phases can be employed to achieve optimal separation of this compound from starting materials, byproducts, and degradation products. The purity of a this compound sample can be accurately determined by analyzing the chromatogram and calculating the peak area of the main component relative to any impurities.

Given that this compound is a chiral molecule, chiral chromatography is essential for the separation of its enantiomers. phenomenex.comsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.govmdpi.com The ability to isolate and characterize individual enantiomers is crucial, as they often exhibit different pharmacological activities.

Table 3: Common Chromatographic Techniques in this compound Research

TechniqueStationary Phase ExampleMobile Phase ExampleApplication
Reverse-Phase HPLCC18Acetonitrile/WaterPurity assessment, quantification
Normal-Phase HPLCSilicaHexane/Ethyl AcetatePurification, separation of isomers
Chiral HPLCCellulose-based CSPHexane/IsopropanolEnantiomeric separation

Mass Spectrometry for Structural Characterization of this compound and its Derivatives

Mass spectrometry (MS) stands as a cornerstone analytical technique in the structural elucidation of complex natural products and their synthetic derivatives. In the field of this compound research, which is the N-demethylated analogue of noscapine (B1679977), mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides indispensable information for molecular weight determination, structural confirmation, and the identification of metabolites.

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization quadrupole time-of-flight (ESI-QTOF), are frequently employed to analyze this compound and related compounds. nih.gov These methods allow for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, which is crucial for distinguishing between isomers and confirming structural modifications.

The structural characterization of this compound, a primary metabolite of noscapine, relies heavily on comparing its fragmentation patterns with that of the parent compound. nih.gov In positive ion ESI-MS, both molecules are readily protonated to form the pseudomolecular ion [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID) in the mass spectrometer, provides a structural fingerprint of the molecule.

For the parent compound, noscapine ([M+H]⁺, m/z 414), the most characteristic fragmentation pathway involves the cleavage of the C-C bond between the tetrahydroisoquinoline (cotarnine) and phthalide (B148349) (meconine) moieties. This cleavage results in two major diagnostic fragment ions: the protonated cotarnine (B190853) ion at m/z 220 and a neutral meconine loss. nih.govresearchgate.net

In the case of this compound, the absence of the N-methyl group on the cotarnine portion of the molecule leads to a predictable shift in the mass of the parent ion and one of its primary fragment ions. The protonated this compound molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 400, reflecting the loss of a methyl group (CH₂) from noscapine. Upon CID, the molecule undergoes a similar C-C bond cleavage. However, the resulting N-demethylated cotarnine fragment ion is observed at m/z 206. The fragment corresponding to the meconine moiety remains unchanged. This distinct 14-dalton shift in the cotarnine fragment is a key identifier for N-demethylation, allowing researchers to unequivocally distinguish this compound from its O-demethylated isomers. nih.gov

The detailed fragmentation data obtained from MS/MS analysis is summarized in the tables below.

Table 1: Mass Spectrometry Data for Noscapine

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Proposed Fragment Structure
NoscapineC₂₂H₂₃NO₇414220Protonated Cotarnine
205Fragment from Cotarnine Moiety
195Protonated Meconine

Table 2: Mass Spectrometry Data for this compound

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Proposed Fragment Structure
This compound (N-Desmethyl-noscapine)C₂₁H₂₁NO₇400206Protonated N-demethyl-cotarnine
195Protonated Meconine

The synthesis and analysis of various other noscapine derivatives also rely on mass spectrometry for structural confirmation. nih.gov By examining the mass shifts in both the precursor and fragment ions, researchers can confirm the successful addition or modification of functional groups at specific sites on the noscapine scaffold. This detailed structural analysis is a critical step in developing novel derivatives and understanding their structure-activity relationships.

Future Directions and Emerging Research Avenues for Norgnoscopine

Integration of Multi-Omics Data in Norgnoscopine Research

A holistic understanding of the biological impact of this compound requires moving beyond single-endpoint assays. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the cellular response to the compound. nih.gov This systems-level perspective can uncover novel mechanisms of action, identify biomarkers for treatment response, and reveal potential off-target effects. nih.govnih.gov

Integrated approaches combine data from these different molecular layers to understand the flow of information from genotype to phenotype. nih.gov For this compound research, this could involve treating cancer cells with the compound and then simultaneously measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). Tools like Multi-Omics Factor Analysis (MOFA) can integrate these diverse datasets to identify hidden factors that explain the major sources of variation in the data. frontlinegenomics.com Another approach, Network-based Integration of Multi-omics Data (NetICS), could predict the downstream effects of this compound's interaction with tubulin on various cellular interaction networks. frontlinegenomics.com

By combining these layers, researchers can build a more complete picture of how this compound perturbs cancer cell biology, potentially identifying novel synergistic drug combinations or patient populations most likely to benefit from a this compound-based therapy. frontlinegenomics.com The use of R packages like mixOmics provides a statistical framework for this type of high-dimensional data integration and visualization. mixomics.org

Interactive Table: Potential Multi-Omics Applications in this compound Research
Omics LayerResearch QuestionPotential InsightsRepresentative Tools
Transcriptomics (RNA-seq) Which genes are up- or down-regulated after this compound treatment?Identification of pathways affected by microtubule disruption; compensatory mechanisms.DESeq2, edgeR
Proteomics How does this compound affect protein expression and post-translational modifications?Confirmation of target engagement (tubulin); impact on cell cycle and apoptosis proteins.MaxQuant, Spectronaut
Metabolomics What metabolic shifts occur in cancer cells upon this compound exposure?Understanding of cellular energy reprogramming and stress responses.MetaboAnalyst, XCMS
Multi-Omics Integration How do changes across these layers correlate to explain the overall cellular response?A holistic view of the drug's mechanism; discovery of novel biomarkers and therapeutic vulnerabilities. nih.govmixOmics mixomics.org, MOFA frontlinegenomics.com, NetICS frontlinegenomics.com

Novel Therapeutic Strategy Development Based on this compound Scaffold

The chemical structure of this compound serves as a valuable "scaffold" for the synthesis of new derivatives with potentially enhanced properties. unife.it The goal of scaffold-based drug design is to use a known active molecule as a template to create novel compounds with improved efficacy, better target specificity, or more favorable pharmacokinetic profiles. nih.gov Recent advances in combinatorial protein engineering and chemical synthesis have facilitated the development of such novel therapeutic agents. nih.govnih.gov

Strategies for modifying the this compound scaffold could include:

Addition of Heterocyclic Moieties: Synthesizing derivatives by introducing different heterocyclic rings, a common strategy to enhance biological activity. The synthesis of new heterylmethylidene derivatives of other complex scaffolds has shown significant antiproliferative activity. rsc.org

Functional Group Modification: Altering existing functional groups to modulate properties like solubility, stability, and binding affinity to the target protein, tubulin. For instance, the synthesis of various coumarin (B35378) derivatives has shown that small changes can significantly impact biological activity. chemmethod.com

Conjugation to Targeting Ligands: Attaching molecules that bind to specific receptors on cancer cells to create a more targeted drug delivery system, thereby reducing systemic toxicity.

The development of new derivatives involves cycles of chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies. nih.gov For example, a series of nortopsentin analogs were synthesized by replacing a central ring, leading to compounds with potent antiproliferative activity against pancreatic cancer cell lines. mdpi.com This same strategic approach can be applied to the this compound scaffold to generate a library of new compounds for screening.

Interactive Table: Strategies for this compound Scaffold Modification
Modification StrategyRationaleDesired OutcomeExample from Analogous Research
Ring Substitution To explore new binding interactions with the target protein.Increased binding affinity and potency.Replacement of imidazole (B134444) ring in nortopsentin analogs. mdpi.com
Side Chain Elongation/Alteration To improve pharmacokinetic properties or introduce new functionalities.Enhanced solubility, metabolic stability, or cell permeability.Synthesis of nereistoxin (B154731) derivatives with phosphonate (B1237965) groups. nih.gov
Bioisosteric Replacement To replace a functional group with another that has similar physical or chemical properties.Reduced toxicity or improved target selectivity.Development of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com
Prodrug Formulation To mask the active drug until it reaches the target site.Improved drug delivery and reduced off-target effects.Not directly observed in provided search results but a common strategy.

Development of Advanced Preclinical Research Models for this compound Evaluation

The evaluation of this compound and its derivatives requires preclinical models that can accurately predict clinical outcomes. Traditional models, such as immortalized cancer cell lines grown in 2D culture, often fail to capture the complexity of human tumors. Advanced preclinical models offer a more translational bridge from the laboratory to the clinic. nih.govimavita.com

Key advanced models for this compound evaluation include:

Patient-Derived Xenografts (PDX): These models are created by implanting tumor tissue directly from a human patient into an immunodeficient mouse. crownbio.com PDX models maintain the genetic and histological characteristics of the original tumor, reflecting the heterogeneity of human cancer. crownbio.com They are powerful tools for efficacy screening before initiating costly clinical trials. crownbio.com

Genetically Engineered Mouse Models (GEMMs): These models are engineered to have specific genetic mutations that drive tumor formation, closely mimicking the development of human cancers. cancer.gov The Center for Advanced Preclinical Research (CAPR) utilizes GEMMs to evaluate therapeutic efficacy for primary and recurrent cancers. cancer.govcancer.gov

Organoid and 3D Culture Systems: These in-vitro models involve growing cancer cells in three-dimensional structures that better replicate the microenvironment and cell-cell interactions of a real tumor. cancer.gov They provide a scalable platform for screening compound libraries and assessing early-stage drug efficacy. cancer.gov

These advanced models allow for the robust evaluation of how this compound affects tumor growth, metastasis, and the tumor microenvironment in a more clinically relevant setting. nih.govcancer.gov

Application of Quantum Chemical Methods to this compound Interactions

Understanding precisely how this compound binds to its target, α/β-tubulin, is fundamental to designing more potent derivatives. While experimental methods provide valuable data, quantum chemical methods offer an unparalleled level of detail by modeling the electronic behavior of molecules. cmu.edu These computational approaches can calculate the energies of noncovalent interactions—the primary forces holding a drug to its protein target—with high accuracy. nih.govresearchgate.net

Methods relevant to studying the this compound-tubulin interaction include:

Density Functional Theory (DFT): A popular method that calculates the electronic structure of molecules to determine energies and geometries. nih.gov DFT, particularly with corrections for London dispersion forces (DFT-D), is well-suited for analyzing the binding of small molecules like this compound. researchgate.net

Configuration Interaction (CI): A highly accurate post-Hartree-Fock method that solves the Schrödinger equation to describe electron correlation. wikipedia.org While computationally intensive, it can provide benchmark-quality data on molecular interactions. wikipedia.org

Interacting Quantum Atoms (IQA): This method partitions the total energy of a molecule into atomic self-energies and the interaction energies between every pair of atoms. nih.gov This would allow researchers to break down the this compound-tubulin binding energy into specific contributions from individual atoms, revealing which parts of the molecule are most critical for binding. nih.gov

By applying these methods, researchers can gain deep insights into the stereoelectronic effects that govern binding affinity, guiding the rational design of new this compound derivatives with optimized interactions at the tubulin binding site. cmu.edu

Q & A

Q. What validated analytical techniques are recommended for quantifying Norgnoscopine in biological matrices, and how can reproducibility be ensured?

To quantify this compound, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitivity and specificity. Validate methods using parameters from ICH guidelines: linearity (R² > 0.99), accuracy (recovery 95–105%), precision (RSD < 5%), and limit of detection/quantification (LOD/LOQ). Include internal standards (e.g., deuterated analogs) to correct for matrix effects . Reproducibility requires rigorous documentation of instrument calibration, sample preparation protocols, and inter-laboratory validation .

Q. What criteria should guide the development of stability-indicating methods for this compound under varying environmental conditions?

Design forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Use peak purity analysis (via photodiode array detection) to confirm method specificity. Monitor degradation products and establish stability thresholds (e.g., <10% degradation over 6 months at 25°C/60% RH). Include accelerated stability testing (40°C/75% RH) to predict long-term behavior .

Q. How can researchers optimize extraction protocols for this compound from plant sources while minimizing co-eluting impurities?

Use response surface methodology (RSM) to model solvent polarity, extraction time, and temperature. Compare solvents like ethanol-water mixtures (70:30 v/v) for polarity balance. Employ solid-phase extraction (SPE) with C18 cartridges to remove phenolic compounds. Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor binding affinity across assay systems be resolved statistically?

Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by assay type (e.g., radioligand vs. fluorescence polarization) and normalize results using Z-scores. Conduct sensitivity analysis to identify outliers and adjust for covariates like buffer pH or temperature . Use Bayesian hierarchical models to quantify uncertainty in affinity measurements .

Q. What experimental designs are optimal for elucidating this compound’s nonlinear pharmacokinetics in preclinical models?

Implement sparse sampling protocols with population pharmacokinetic (PopPK) modeling to reduce animal use. Collect plasma/tissue samples at staggered timepoints across cohorts. Use non-compartmental analysis (NCA) for initial estimates, followed by compartmental modeling (e.g., two-compartment with saturable metabolism). Validate models via visual predictive checks and bootstrap analysis .

Q. How can structure-activity relationship (SAR) studies identify molecular determinants of this compound’s pharmacological effects?

Synthesize analogs with systematic modifications (e.g., ester hydrolysis, methyl group substitutions). Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity). Apply quantitative SAR (QSAR) using descriptors like logP, polar surface area, and molecular docking scores. Use partial least squares regression to correlate structural features with bioactivity .

Q. What strategies address interspecies variability when translating this compound’s efficacy from rodent to primate models?

Conduct allometric scaling with species-specific cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to predict metabolic clearance. Validate with cross-species in vitro hepatocyte assays. Adjust dosing regimens using body surface area normalization .

Q. How should researchers design controls to isolate this compound’s off-target effects in transcriptomic studies?

Include vehicle controls (solvent-only), positive controls (known pathway modulators), and genetic knockout models. Use CRISPR-Cas9 to silence putative off-target receptors. Analyze RNA-seq data with pathway enrichment tools (e.g., Gene Ontology) and confirm findings via siRNA knockdown .

Q. What computational methods reconcile discrepancies between in silico predictions and empirical data on this compound’s bioactivity?

Combine molecular dynamics simulations (to assess binding stability) with machine learning models trained on experimental IC50 values. Use SHAP (SHapley Additive exPlanations) analysis to identify feature contributions. Validate predictions via isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can dose-response studies account for this compound’s hormetic effects in cellular models?

Employ a wide concentration range (10⁻¹²–10⁻⁴ M) with 8–12 dose points. Fit data to biphasic models (e.g., Brain-Cousens equation) instead of sigmoidal curves. Replicate findings across multiple cell lines and primary cultures. Use live-cell imaging to track temporal responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.